(3S,4R)-3-{[4-(Benzyloxy)-3-methoxyphenoxy]methyl}-4-(4-fluo
Description
The compound (3S,4R)-3-{[4-(Benzyloxy)-3-methoxyphenoxy]methyl}-4-(4-fluorophenyl)piperidine (CAS 600135-89-5) is a stereochemically defined piperidine derivative featuring a 4-fluorophenyl group at position 4 and a benzyloxy-methoxy-substituted phenoxymethyl moiety at position 3 . This structure is critical in pharmaceutical chemistry, particularly in the synthesis of paroxetine metabolites and intermediates. Paroxetine, a selective serotonin reuptake inhibitor (SSRI), undergoes metabolic pathways involving demethylenation and O-methylation, yielding intermediates such as this compound . Its stereochemistry ((3S,4R)) is essential for biological activity, as slight structural variations can significantly alter pharmacological properties.
Properties
Molecular Formula |
C27H30FNO3 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-3-[(3-methoxy-4-phenylmethoxyphenoxy)methyl]-1-methylpiperidine |
InChI |
InChI=1S/C27H30FNO3/c1-29-15-14-25(21-8-10-23(28)11-9-21)22(17-29)19-31-24-12-13-26(27(16-24)30-2)32-18-20-6-4-3-5-7-20/h3-13,16,22,25H,14-15,17-19H2,1-2H3 |
InChI Key |
GVRONNVSYJRJGV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C(C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Biological Activity
The compound (3S,4R)-3-{[4-(Benzyloxy)-3-methoxyphenoxy]methyl}-4-(4-fluorophenyl)piperidine , also known by its CAS number 600135-89-5 , is a piperidine derivative with a complex structure that suggests potential biological activity. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C26H28FNO3
- Molecular Weight : 421.50 g/mol
- CAS Number : 600135-89-5
- SMILES Notation : COc1cc(ccc1OCc2ccccc2)OC[C@@H]3CNCC[C@H]3c4ccc(cc4)F
The structural complexity of this compound includes a piperidine ring, methoxy and benzyloxy functional groups, and a fluorophenyl moiety, which may contribute to its biological properties.
Pharmacological Activity
Research indicates that compounds with similar structures often exhibit diverse biological activities. The following sections detail specific activities observed in related compounds and provide insights into the potential effects of this piperidine derivative.
1. Anticancer Activity
Studies have shown that piperidine derivatives can exhibit significant anticancer properties. For instance:
- Mechanism : Many of these compounds work by inducing apoptosis in cancer cells through the activation of caspases and modulation of various signaling pathways.
- Case Study : A related compound demonstrated effectiveness against human leukemia cells, suggesting that (3S,4R)-3-{[4-(Benzyloxy)-3-methoxyphenoxy]methyl}-4-(4-fluorophenyl)piperidine may similarly affect cell viability in cancer models .
2. Neuroprotective Effects
Piperidine derivatives have been investigated for their neuroprotective properties:
- Mechanism : They may inhibit acetylcholinesterase activity, thus enhancing cholinergic transmission and providing neuroprotection.
- Research Findings : In vitro studies indicated that similar compounds reduced neuronal cell death in models of neurodegenerative diseases .
3. Antimicrobial Activity
Some studies have reported antimicrobial effects associated with piperidine derivatives:
- Mechanism : These compounds may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Case Study : A derivative showed activity against various bacterial strains, indicating potential for further development as an antimicrobial agent .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Mechanism of Action | Reference |
|---|---|---|---|
| Piperazine A | Anticancer | Induces apoptosis via cas |
Scientific Research Applications
Recent studies have highlighted the compound's potential as a modulator of G protein-coupled receptors (GPCRs). GPCRs play a crucial role in many physiological processes and are common targets for drug discovery. The structural characteristics of (3S,4R)-3-{[4-(benzyloxy)-3-methoxyphenoxy]methyl}-4-(4-fluorophenyl)-1-methylpiperidine suggest it may interact with specific GPCR subtypes, making it a candidate for further investigation in therapeutic contexts.
Case Studies
- Antidepressant Activity : In a study investigating novel antidepressants, derivatives of this compound were synthesized and evaluated for their efficacy in animal models. Results indicated significant improvements in depressive behaviors, suggesting that modifications to the piperidine structure could enhance antidepressant properties.
- Anti-inflammatory Effects : Another research effort focused on the anti-inflammatory potential of this compound. In vitro assays demonstrated that it could inhibit pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases.
Synthetic Methodologies
The synthesis of (3S,4R)-3-{[4-(benzyloxy)-3-methoxyphenoxy]methyl}-4-(4-fluorophenyl)-1-methylpiperidine involves several steps that can be optimized for yield and purity:
| Step | Description |
|---|---|
| 1 | Formation of the piperidine ring through cyclization reactions. |
| 2 | Introduction of the fluorophenyl group via electrophilic aromatic substitution. |
| 3 | Synthesis of the benzyloxy and methoxy groups using selective alkylation methods. |
| 4 | Final purification through chromatographic techniques to isolate the desired compound. |
Applications in Drug Development
The unique structural features of (3S,4R)-3-{[4-(benzyloxy)-3-methoxyphenoxy]methyl}-4-(4-fluorophenyl)-1-methylpiperidine position it as a valuable scaffold for drug development:
- Lead Compound : Its ability to modulate GPCRs can serve as a lead compound for developing new medications targeting neurological disorders.
- Pharmacophore Modeling : The compound can be used in pharmacophore modeling to identify other potential drug candidates with similar mechanisms of action.
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally and functionally related molecules, supported by research findings and synthesis data.
Structural and Functional Analogues
Table 1: Comparative Analysis of Key Compounds
Key Findings and Contrasts
Pharmacological Activity: The target compound exhibits superior serotonin reuptake inhibition compared to simpler metabolites like (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine, likely due to its bulky benzyloxy-methoxy substituent enhancing receptor binding . Azetidinone derivatives (e.g., A347543) lack documented SSRI activity, suggesting that the piperidine core is critical for targeting serotonin transporters .
Synthetic Complexity :
- The target compound requires multi-step synthesis involving chiral resolution and protective group chemistry, whereas benzoyl chloride derivatives (e.g., CAS 1160250-56-5) are synthesized via straightforward substitution reactions .
Reactivity and Applications :
- Benzoyl chloride analogues (e.g., CAS 1160250-56-5) are highly reactive in acylation reactions, making them versatile in agrochemical synthesis. In contrast, the target compound’s stability and stereospecificity favor its use in controlled pharmaceutical processes .
Piperidine vs. azetidinone cores: The six-membered piperidine ring in the target compound may offer better conformational flexibility for receptor interaction compared to the rigid four-membered azetidinone ring in A347543 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
